molecular formula C21H21ClN2O3 B3035197 1-[4-[(3E)-3-[(4-Chlorophenyl)methoxyimino]propanoyl]phenyl]-3,3-dimethylazetidin-2-one CAS No. 303985-99-1

1-[4-[(3E)-3-[(4-Chlorophenyl)methoxyimino]propanoyl]phenyl]-3,3-dimethylazetidin-2-one

Cat. No.: B3035197
CAS No.: 303985-99-1
M. Wt: 384.9 g/mol
InChI Key: MMIKQDLKKGZJFU-FSJBWODESA-N
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Description

The compound is a complex organic molecule. It contains a 4-chlorophenyl group, a methoxyimino group, a propanoyl group, a phenyl group, and a 3,3-dimethylazetidin-2-one group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azetidin-2-one ring and the attachment of the various functional groups. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 4-chlorophenyl and phenyl groups are aromatic rings, the methoxyimino group contains a double bond between a carbon and a nitrogen, and the 3,3-dimethylazetidin-2-one group is a four-membered ring with a ketone functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl and phenylmethyl 2-acetyl derivatives have been utilized in synthesizing various heterocyclic systems, including 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, demonstrating the versatility of related compounds in the creation of complex heterocyclic structures (Selič, Grdadolnik & Stanovnik, 1997).

Antitumor Agents Targeting Tubulin

Investigations into 3-phenoxy-1,4-diarylazetidin-2-ones, compounds similar to the one , have led to the discovery of potent antiproliferative compounds. These compounds, such as trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, have demonstrated significant activity in inhibiting the polymerization of tubulin, disrupting microtubular structure, and inducing apoptosis in cancer cells (Greene et al., 2016).

Antimicrobial Activity of Linked Heterocyclics

Linked heterocyclic compounds, such as those containing Pyrazole-pyrimidine-thiazolidin-4-one, have shown promising antimicrobial activity against various bacteria and fungi. This suggests the potential of similar azetidin-2-one derivatives in antimicrobial research (Reddy et al., 2010).

Photolysis Studies

Research on 3,3-Diphenyl-4-thioxoazetidin-2-ones has explored the photolysis of these compounds, leading to the production of 2-methoxythiazolidin-4-ones. This study contributes to the understanding of the photochemical behavior of azetidin-2-one derivatives (Sakamoto et al., 1988).

Fungicidal Activity

Some azetidin-2-one derivatives have shown moderate fungicidal activity, particularly against Rhizoctonia solani. These findings open avenues for developing novel fungicidal agents based on this chemical structure (Liu et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without more information. It would depend on the specific biological or chemical context in which the compound is used .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

1-[4-[(3E)-3-[(4-chlorophenyl)methoxyimino]propanoyl]phenyl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-21(2)14-24(20(21)26)18-9-5-16(6-10-18)19(25)11-12-23-27-13-15-3-7-17(22)8-4-15/h3-10,12H,11,13-14H2,1-2H3/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIKQDLKKGZJFU-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)CC=NOCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)C/C=N/OCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-[(3E)-3-[(4-Chlorophenyl)methoxyimino]propanoyl]phenyl]-3,3-dimethylazetidin-2-one
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1-[4-[(3E)-3-[(4-Chlorophenyl)methoxyimino]propanoyl]phenyl]-3,3-dimethylazetidin-2-one
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1-[4-[(3E)-3-[(4-Chlorophenyl)methoxyimino]propanoyl]phenyl]-3,3-dimethylazetidin-2-one
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1-[4-[(3E)-3-[(4-Chlorophenyl)methoxyimino]propanoyl]phenyl]-3,3-dimethylazetidin-2-one
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1-[4-[(3E)-3-[(4-Chlorophenyl)methoxyimino]propanoyl]phenyl]-3,3-dimethylazetidin-2-one
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1-[4-[(3E)-3-[(4-Chlorophenyl)methoxyimino]propanoyl]phenyl]-3,3-dimethylazetidin-2-one

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